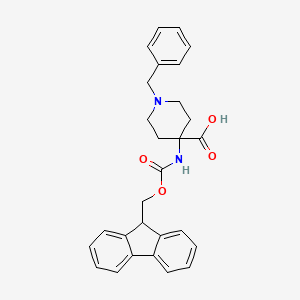

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-benzylpiperidine-4-carboxylic acid

Overview

Description

The compound “4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-benzylpiperidine-4-carboxylic acid” is a chemical compound with a complex structure. It is related to a class of compounds used as intermediates in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that this compound may be used in peptide synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific context. The Fmoc group, for example, is typically removed in the presence of a base during peptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar and nonpolar groups .Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes, creating enzyme-activated surfactants that produce homogeneous aqueous nanotube dispersions under constant and physiological conditions. This application demonstrates the material science aspect of the compound, particularly in enhancing the dispersion and stabilization of carbon nanotubes in various media (Cousins et al., 2009).

Synthesis of Oligomers from Neuraminic Acid Analogues

The compound has also been involved in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared, showcasing its role in the efficient synthesis of oligomers varying in length, which could have implications in medicinal chemistry and drug design (Gregar & Gervay-Hague, 2004).

Amide Bond Protection in Peptides

The compound is critical in acting as a reversible protecting group for the amide bond in peptides, aiding in the synthesis of difficult sequences. This application is significant in peptide synthesis, especially in preventing interchain association during solid-phase peptide synthesis, highlighting its utility in biochemistry and pharmaceutical sciences (Johnson et al., 1993).

Solid Phase Peptide Synthesis

9-Fluorenylmethoxycarbonyl (Fmoc) amino acids, including derivatives of the mentioned compound, have been utilized in solid-phase peptide synthesis. This methodology has been enhanced by various solid supports, linkages, and protecting groups, leading to the synthesis of biologically active peptides and small proteins. The versatility of Fmoc solid-phase peptide synthesis showcases the compound's importance in bioorganic chemistry, offering unique opportunities for the development of therapeutic agents and biochemical research (Fields & Noble, 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4/c31-26(32)28(14-16-30(17-15-28)18-20-8-2-1-3-9-20)29-27(33)34-19-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,25H,14-19H2,(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLRECFIZDPMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661613 | |

| Record name | 1-Benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368866-30-2 | |

| Record name | 1-Benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)